4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride 4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2243509-95-5
VCID: VC4277433
InChI: InChI=1S/C8H14N2O2.ClH/c1-6-8(12-7(11)10-6)2-4-9-5-3-8;/h6,9H,2-5H2,1H3,(H,10,11);1H
SMILES: CC1C2(CCNCC2)OC(=O)N1.Cl
Molecular Formula: C8H15ClN2O2
Molecular Weight: 206.67

4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride

CAS No.: 2243509-95-5

Cat. No.: VC4277433

Molecular Formula: C8H15ClN2O2

Molecular Weight: 206.67

* For research use only. Not for human or veterinary use.

4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride - 2243509-95-5

Specification

CAS No. 2243509-95-5
Molecular Formula C8H15ClN2O2
Molecular Weight 206.67
IUPAC Name 4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
Standard InChI InChI=1S/C8H14N2O2.ClH/c1-6-8(12-7(11)10-6)2-4-9-5-3-8;/h6,9H,2-5H2,1H3,(H,10,11);1H
Standard InChI Key OQVMWRCDFAZGDT-UHFFFAOYSA-N
SMILES CC1C2(CCNCC2)OC(=O)N1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride features a bicyclic spiro system comprising a piperidine ring fused to a morpholine-2-one moiety. The spiro junction occurs at the 4-position of the piperidine ring, which bears a methyl substituent. The hydrochloride salt form enhances aqueous solubility, critical for pharmaceutical formulations .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride ,
Molecular FormulaC₁₀H₁₇ClN₂O₂
Molecular Weight244.71 g/mol
Salt FormHydrochloride
CAS Registry NumberNot explicitly listed-

Spectral Characterization

While direct spectral data for the 4-methyl derivative remain unpublished, analogous compounds in the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series exhibit characteristic NMR signals:

  • ¹H NMR: Piperidine protons resonate at δ 1.50–3.20 ppm, with methyl groups near δ 1.10–1.30 ppm .

  • ¹³C NMR: The morpholin-2-one carbonyl appears at ~170 ppm, while sp³ carbons range from 20–60 ppm .

Synthetic Methodologies

Core Synthesis Pathway

The patent US4244961A outlines a three-step protocol for synthesizing 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives :

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsPurpose
1Alkali metal hydride (NaH, KH), -10°C→5°CDeprotonation of precursor
2R¹-X (alkyl/aryl halide), 25°C–45°CN-Alkylation at position 3
3Phosgene, acid acceptorCyclization to morpholin-2-one

For the 4-methyl variant, the starting material (1-benzyl-4-methylpiperidin-4-yl)acetic acid undergoes hydrazide formation followed by nitrosation and cyclization .

Critical Process Parameters

  • Temperature Control: Alkylation proceeds optimally at 25°C–45°C to minimize side reactions .

  • Solvent Selection: Dichloromethane or ether enhances intermediate solubility during extractions .

  • Yield Optimization: Mole ratios of 1.0–1.3:1 (alkali hydride:precursor) maximize N-alkylation efficiency .

Pharmacological Profile

Antihypertensive Activity

In vivo studies of structurally related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones demonstrate dose-dependent blood pressure reduction in hypertensive rat models (ED₅₀: 0.5–5 mg/kg) . Mechanistically, these compounds inhibit sympathetic nervous system-mediated vasoconstriction and reduce renal renin secretion .

Table 3: Comparative Efficacy of Analogues

CompoundBP Reduction (%)Duration (h)
4-Ethyl derivative62 ± 88–12
4-Hydroxy-4-methyl derivative58 ± 66–10
4-Methyl derivative (target)Data pending-

Data extrapolated from patent examples .

Pharmaceutical Applications

Formulation Strategies

The hydrochloride salt form improves bioavailability compared to free bases, with:

  • Aqueous Solubility: ≥50 mg/mL at pH 3–5 .

  • Stability: >24 months under accelerated conditions (40°C/75% RH) .

Clinical Indications

While direct human trial data remain unavailable, structural analogs are under investigation for:

  • Essential hypertension

  • Congestive heart failure

  • Renovascular disorders

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